Methyl 4-acetylnaphthalene-2-carboxylate
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Overview
Description
Methyl 4-acetylnaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₄H₁₂O₃. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetylnaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-acetylnaphthalene is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetylnaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 4-acetylnaphthalene-2-carboxylic acid, while reduction with sodium borohydride can produce 4-(hydroxymethyl)naphthalene-2-carboxylate .
Scientific Research Applications
Methyl 4-acetylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-acetylnaphthalene-2-carboxylate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in nucleophilic acyl substitution and other reactions. These interactions can modulate biological pathways and affect cellular processes, making it a valuable compound for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetylnaphthalene-1-carboxylate
- Methyl 4-acetylnaphthalene-3-carboxylate
- Methyl 4-acetylnaphthalene-2-sulfonate
Uniqueness
Methyl 4-acetylnaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
CAS No. |
61240-19-5 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 4-acetylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H12O3/c1-9(15)13-8-11(14(16)17-2)7-10-5-3-4-6-12(10)13/h3-8H,1-2H3 |
InChI Key |
HATNWDZOZZFQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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